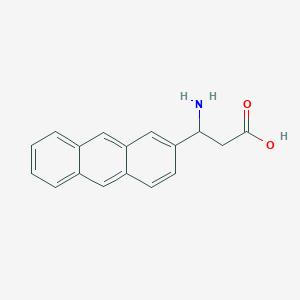

3-Amino-3-(2-anthryl)propanoic acid

Description

Significance of Non-Proteinogenic β-Amino Acids in Organic and Medicinal Chemistry

Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded for protein synthesis in organisms. wikipedia.org While thousands can be synthesized in the lab, over 140 are known to occur naturally, playing crucial roles as metabolic intermediates, neurotransmitters, toxins, and pharmacological agents. wikipedia.orgfiveable.me Examples include γ-Aminobutyric acid (GABA), a key neurotransmitter, and ornithine, an intermediate in the urea (B33335) cycle. wikipedia.orgfiveable.me

In the realm of medicinal chemistry, non-proteinogenic amino acids, especially β-amino acids, are highly valued building blocks. frontiersin.org Their incorporation into peptide sequences can confer remarkable properties:

Proteolytic Stability : Peptides containing β-amino acids exhibit a significant resistance to degradation by proteases, a crucial feature for developing peptide-based drugs. acs.org

Conformational Control : The longer backbone of β-amino acids allows them to form stable, predictable secondary structures, such as helices and sheets, which can be designed to mimic the active conformations of natural peptides. acs.org

Structural Diversity : The synthesis of β-amino acids allows for the introduction of a vast array of side chains and functional groups not available in natural amino acids, expanding the chemical space for drug discovery. frontiersin.org

These attributes make β-amino acids essential components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved therapeutic profiles. rsc.org

Overview of Anthracene (B1667546) Derivatives in Molecular Design and Functional Materials

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. beilstein-journals.org This extended π-conjugated system is the source of the remarkable photophysical and electronic properties of its derivatives, which have been extensively investigated for a wide range of applications. beilstein-journals.orgrroij.com

Key characteristics and applications of anthracene derivatives include:

Photophysical Properties : Many anthracene derivatives are highly fluorescent and can exhibit photochromism (reversible color change upon light exposure). rroij.commdpi.com This makes them ideal for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches. beilstein-journals.org

Material Science : Their rigid structure and tendency to form ordered assemblies through π-π stacking have led to their use in organic field-effect transistors (OFETs), polymeric materials, and solar cells. beilstein-journals.org

Chemical Reactivity : Anthracene can undergo various reactions, including electrophilic substitution and cycloadditions, which allows for the straightforward synthesis of a diverse library of functionalized derivatives. mdpi.commdpi.com

Biological Probes : The fluorescent nature of the anthracene core has been harnessed to design probes for biological systems, for example, in studying DNA cleavage. rroij.com

The versatility and tunable properties of anthracene derivatives make them a prominent scaffold in the development of advanced functional materials. rroij.com

Rationale for Investigating 3-Amino-3-(2-anthryl)propanoic acid as a Hybrid β-Amino Acid System

The compound this compound represents a quintessential hybrid system, strategically merging the distinct advantages of a β-amino acid with those of an anthracene derivative. The rationale for its investigation is multifaceted, stemming from the potential for synergistic properties that neither component could achieve alone.

The β-amino acid framework provides:

Structural Scaffolding : It offers a chiral backbone that can be incorporated into peptide chains to enforce specific, stable conformations. acs.org

Biological Relevance : The amino and carboxylic acid groups provide handles for peptide synthesis and can engage in hydrogen bonding interactions within biological targets.

Enhanced Stability : It imparts resistance to enzymatic degradation, a critical factor for any potential therapeutic application. acs.org

The 2-anthryl group contributes:

Photophysical Functionality : It acts as a large, rigid, and fluorescent appendage, enabling the molecule to be used as a fluorescent probe or a component in photo-responsive materials.

Molecular Recognition : The extended aromatic surface can participate in strong π-π stacking interactions, which can be used to direct the self-assembly of molecules or to enhance binding to biological targets with aromatic pockets. nih.gov

Electronic Properties : The anthracene moiety's electron-rich nature makes it suitable for applications in organic electronics.

Research Findings and Compound Data

Detailed research into this compound and its constituent parts has yielded significant findings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₅NO₂ | |

| Molecular Weight | 265.31 g/mol | |

| IUPAC Name | 3-amino-3-(anthracen-2-yl)propanoic acid | |

| Common Applications | Building block in organic synthesis; Research tool for studying amino acid-hydrocarbon interactions. |

Table 2: Summary of Research Applications for Core Scaffolds

| Scaffold Type | Key Features | Research Applications | References |

|---|---|---|---|

| Non-Proteinogenic β-Amino Acids | Enhanced proteolytic stability; Conformational control; Structural diversity. | Development of peptidomimetics; Creation of stable, helical peptides; Probing protein-protein interactions. | acs.orgrsc.org |

| Anthracene Derivatives | Strong fluorescence; Photo-responsive; Extended π-system for stacking. | Organic light-emitting diodes (OLEDs); Fluorescent sensors; Molecular switches; DNA cleavage probes. | beilstein-journals.orgrroij.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

3-amino-3-anthracen-2-ylpropanoic acid |

InChI |

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20) |

InChI Key |

TYYSZWIPRYNXTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Amino 3 2 Anthryl Propanoic Acid

Direct Synthesis Strategies for 3-Amino-3-(2-anthryl)propanoic Acid

The direct construction of the racemic this compound scaffold can be achieved through several established synthetic methodologies that are well-suited for creating β-amino acids from aldehyde precursors.

Condensation Reactions Utilizing Anthracene-2-Carbaldehyde Precursors

A primary and straightforward method for the synthesis of β-amino acids involves condensation reactions. youtube.com The general synthesis begins with a starting material, such as anthracene (B1667546), which undergoes a series of reactions to introduce the necessary amino and carboxyl groups. One of the most classic approaches applicable to the synthesis of this compound is a variation of the Rodionov reaction.

This one-pot reaction typically involves the condensation of an aldehyde, in this case, anthracene-2-carbaldehyde , with malonic acid and a source of ammonia (B1221849), usually an alcoholic solution of ammonia or ammonium (B1175870) acetate. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid to form an arylidenemalonic acid intermediate. This is followed by a conjugate addition of ammonia to the α,β-unsaturated system. The final step is a decarboxylation of the resulting aminomalonic acid derivative upon heating, which yields the target β-amino acid.

The reaction conditions are generally conducted under controlled temperatures and pH to prevent unwanted side reactions. Purification of the final product, this compound, is typically achieved through recrystallization or chromatography.

Table 1: Representative Condensation Reaction for β-Aryl-β-Amino Acid Synthesis

| Precursor | Reagents | Key Steps | Product |

|---|

Multi-Component Reactions for β-Amino Acid Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway for assembling complex molecules like β-amino acids from simple, readily available starting materials in a single synthetic operation. organic-chemistry.org

A prominent MCR for this purpose is the Mannich reaction. In a typical setup for synthesizing the target compound, anthracene-2-carbaldehyde would be reacted with a ketone enolate (or a more stable equivalent like a silyl (B83357) enol ether) and an amine. For instance, the reaction of anthracene-2-carbaldehyde, acetone, and ammonia (or an ammonia equivalent) would, after initial condensation and addition, produce a β-aminoketone. Subsequent oxidation of the methyl ketone group, for example, via a haloform reaction, would furnish the desired carboxylic acid, this compound.

Another powerful MCR is the Petasis borono-Mannich reaction. This involves the reaction of an amine, an aldehyde, and a boronic acid. researchgate.net While not directly producing the target acid, a variation using glyoxylic acid, an amine, and an arylboronic acid can yield α-arylglycines. researchgate.net A conceptually similar three-component approach for β-amino acids could involve anthracene-2-carbaldehyde, an amine, and a reformatsky-type reagent.

Table 2: Illustrative Multi-Component Reaction Scheme

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Anthracene-2-carbaldehyde | Acetone | Ammonia | Acid or Base catalyst | β-Aminoketone precursor |

Stereoselective and Asymmetric Synthesis Routes to Enantiopure this compound

Producing enantiomerically pure forms of this compound is crucial for many of its potential applications and requires more sophisticated asymmetric synthesis strategies. pressbooks.pub

Chiral Auxiliaries in the Synthesis of β-Amino-β-arylpropanoic Acids

The use of chiral auxiliaries is a robust and widely employed strategy to control stereochemistry during synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One common approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone , with an appropriate acid derivative. For the synthesis of β-amino acids, an α,β-unsaturated acyl oxazolidinone derived from cinnamic acid (or in this case, 3-(2-anthryl)propenoic acid) could be used. The conjugate addition of a nitrogen nucleophile to this system is directed by the chiral auxiliary, leading to the formation of a β-amino acid derivative with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the enantiopure β-amino acid.

Alternatively, chiral auxiliaries like pseudoephedrine can be used. wikipedia.org Reacting pseudoephedrine with a carboxylic acid forms a chiral amide. Deprotonation of the α-proton and subsequent reaction with an electrophile, such as an imine derived from anthracene-2-carbaldehyde, can create the new stereocenter under the control of the auxiliary. wikipedia.org Similarly, camphorsultam is another effective auxiliary for directing additions to carbonyl groups or Michael additions. wikipedia.org

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol, and conjugate addition reactions | Forms a chiral imide, effectively shields one face of the enolate |

| Pseudoephedrine | Asymmetric alkylation of amide enolates | The methyl group directs the approach of the electrophile |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and Michael additions | Rigid bicyclic structure provides excellent stereocontrol |

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a more elegant and atom-efficient method for generating chiral molecules, as only a small amount of a chiral catalyst is needed to produce large quantities of an enantiomerically enriched product. nih.gov

For the synthesis of chiral β-amino acids, the asymmetric hydrogenation of an enamine precursor is a powerful strategy. A β-keto ester could be reacted with ammonia to form an enamine, which is then hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., DiPAMP). pressbooks.pub

Another significant approach is the catalytic asymmetric Mannich reaction. Here, a chiral catalyst, often a chiral phosphoric acid or a metal complex with a chiral ligand, orchestrates the reaction between an aldehyde (anthracene-2-carbaldehyde), an amine, and a ketone or its equivalent. This directly generates the chiral β-aminoketone precursor with high enantiomeric excess (ee). For example, spirocyclic binaphthyl-based ammonium salts have been successfully used as catalysts in related systems. nih.gov

Derivatization from Chiral Pyrimidinone Systems

A specialized but effective route involves the use of chiral pyrimidinone heterocycles. These systems can act as chiral templates for the synthesis of amino acids. The strategy is conceptually based on building a heterocycle from a racemic amino acid and a chiral auxiliary, which can then be selectively derivatized. researchgate.net

In a method applicable to β-amino acids, a dihydropyrimidinone, often synthesized through a Biginelli-type reaction, can be functionalized. If a chiral component is used in the initial cyclization, or if the pyrimidinone is resolved, it can serve as a chiral scaffold. The anthryl group could be introduced at a specific position. Subsequent chemical manipulation and hydrolytic cleavage of the heterocyclic ring can then liberate the desired enantiopure β-amino acid, this compound.

Alternative Synthetic Pathways and Novel Reagents for β-Amino Acid Synthesis

The synthesis of β-amino acids, including aryl-substituted derivatives like this compound, has been a significant area of research, leading to the development of numerous innovative and efficient synthetic strategies. These alternative pathways often focus on improving enantioselectivity, atom economy, and substrate scope. These methods can be broadly categorized into organocatalytic, biocatalytic, and transition-metal-catalyzed reactions.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acids, avoiding the use of potentially toxic and expensive metal catalysts. nih.govnih.gov Key organocatalytic strategies include the Mannich reaction and conjugate additions.

The Mannich reaction is a cornerstone of C-C bond formation and has been adapted for the synthesis of β-amino acids. organic-chemistry.org This reaction typically involves the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable carbonyl compound. In the context of β-amino acid synthesis, novel chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids, have been employed to control the stereochemical outcome. researchgate.netmdpi.com For instance, a one-pot, three-component Mannich reaction between an aromatic aldehyde, an amine, and a ketone or malonate can be catalyzed by a chiral bifunctional organocatalyst to produce β-amino acid derivatives in good yields and high enantioselectivities. mdpi.com

Table 1: Organocatalytic Asymmetric Mannich Reactions for β-Amino Acid Derivative Synthesis

| Catalyst | Reactants | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Chiral Squaramide Cinchona Alkaloid | 2-Amino-1,3,4-thiadiazole, Benzaldehyde, Dimethyl malonate | 39-61 | 41-99 | mdpi.com |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes, N-PMP-protected α-imino ethyl glyoxylate | Good | Excellent | organic-chemistry.org |

| Chiral Phosphoric Acid | Ketenes, N,O-Acetals | High | High | researchgate.net |

Conjugate addition reactions, particularly the aza-Michael reaction, provide another versatile route to β-amino acids. nih.gov In this approach, an amine nucleophile adds to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts can promote the enantioselective addition of amines to enoates or enones, leading to chiral β-amino adducts that can be further converted to the desired β-amino acids.

Biocatalytic Synthesis:

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure β-amino acids. researchgate.nethilarispublisher.com Enzymes such as nitrilases, aminomutases, and transaminases are employed to catalyze specific transformations with high stereocontrol.

Nitrile-hydrolyzing enzymes , like nitrilases and nitrile hydratase-amidase systems, can be used for the enantioselective hydrolysis of β-aminonitriles to the corresponding β-amino acids. researchgate.net This method is particularly attractive due to the relative ease of synthesizing the β-aminonitrile precursors.

Phenylalanine aminomutases (PAMs) are enzymes that catalyze the isomerization of α-phenylalanine to β-phenylalanine. msu.edu Through enzyme engineering, the substrate scope of these enzymes can be expanded to include other aryl-substituted α-amino acids, providing a direct pathway to the corresponding β-isomers with excellent enantiopurity.

Table 2: Biocatalytic Approaches to β-Amino Acid Synthesis

| Enzyme Type | Reaction | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| Nitrilase | Enantioselective hydrolysis of β-aminonitriles | Racemic β-aminonitriles | High enantioselectivity | researchgate.net |

| Phenylalanine Aminomutase (PAM) | Isomerization of α-amino acids to β-amino acids | (2S)-α-phenylalanine | Direct conversion to enantiopure β-amino acids | msu.edu |

| Tryptophan Synthase (TrpB) β-subunit | N-substitution with amine nucleophiles | L-serine and aryl amines | Synthesis of β-N-substituted-α,β-diamino acids | nih.govresearchgate.net |

Transition-Metal-Catalyzed Synthesis:

Transition metal catalysis provides a diverse set of tools for the construction of β-amino acids, often with high efficiency and selectivity. rsc.org

Asymmetric hydrogenation of β-enamino esters is a well-established and reliable method for producing a wide range of β-amino acids with high enantiomeric excess. hilarispublisher.com Chiral rhodium and ruthenium complexes with phosphine ligands are commonly used as catalysts for this transformation.

More recently, copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines have been developed. nih.gov This method allows for the direct synthesis of unprotected β-amino acids with vicinal stereocenters in high diastereoselectivity and enantioselectivity.

Palladium-catalyzed aminocarbonylation of alkenes represents a novel approach where an alkene, an amine, and carbon monoxide are coupled in a single step. illinois.edu The use of a hypervalent iodine reagent as an oxidant is crucial for the success of this transformation, leading to N-protected β-amino acid derivatives.

Chemical Reactivity and Derivatization Strategies

N-Protection and Deprotection Chemistries

The protection of the amino group is a fundamental step in the derivatization of 3-Amino-3-(2-anthryl)propanoic acid, particularly in the context of peptide synthesis or when selective modification of the carboxyl group is desired. The choice of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.

Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Synthesis Contexts

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile protecting groups often used for amino acid side chains. altabioscience.com The introduction of the Fmoc group to this compound can be achieved using standard protocols.

The reaction is generally carried out in a mixed solvent system, such as acetone/water or dioxane/water, with an inorganic base like sodium bicarbonate to maintain a basic pH. researchgate.net The Fmoc group is introduced by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Table 1: Representative Conditions for Fmoc Protection of β-Aryl-β-Amino Acids

| Reagent | Base | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Fmoc-OSu | NaHCO₃ | Acetone/Water | 0°C to rt | 2 h to overnight | researchgate.net |

Deprotection of the resulting Fmoc-protected amino acid is accomplished by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.com This process occurs via a β-elimination mechanism.

Other Amine Protecting Group Strategies

Beyond Fmoc, other protecting groups are frequently employed in organic synthesis, each with its own set of advantages and specific deprotection methods.

Tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used, acid-labile protecting group. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov The reaction can be performed in various solvents, including water-acetone mixtures, under catalyst-free conditions. nih.gov Deprotection is achieved using strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). acs.org

Benzyloxycarbonyl (Cbz) Protection: The Cbz group, introduced by Max Bergmann in 1932, is another cornerstone of peptide chemistry. It is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. quimicaorganica.org A key advantage of the Cbz group is its stability to both acidic and basic conditions, allowing for the deprotection of other protecting groups in its presence. The Cbz group is readily removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, which cleaves the benzyl ester to toluene (B28343) and the free amine. acs.orgquimicaorganica.org

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF |

| Boc | Boc₂O | Trifluoroacetic Acid (TFA) |

Carboxyl Group Functionalization

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, enabling the formation of esters, amides, and other derivatives. These reactions typically require prior protection of the amino group to prevent self-condensation and other side reactions.

Esterification and Amidation Reactions

Esterification: The formation of esters from the N-protected this compound can be achieved through several standard methods. One common approach is the reaction with an alcohol in the presence of a dehydrating agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), often with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, Fischer esterification, involving refluxing the amino acid in an alcohol with a catalytic amount of a strong acid, can be employed, although this method is less common for sensitive substrates. A milder method involves the use of ionic liquids as the reaction medium for the esterification of unprotected amino acids with alkyl halides. researchgate.net

Amidation: Amide bond formation is a critical reaction in peptide synthesis and for creating a wide range of functional molecules. The N-protected this compound can be coupled with a primary or secondary amine using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). nih.govresearchgate.net Recent methods also describe the direct amidation of unprotected amino acids using Lewis acid catalysts or silane-based reagents, which can simplify the synthetic process. nih.govorganic-chemistry.org

Formation of Activated Esters for Coupling Reactions

For efficient coupling reactions, particularly in peptide synthesis, the carboxylic acid is often converted into an activated ester. These esters are more reactive towards nucleophiles than the free acid, facilitating amide bond formation under mild conditions.

A widely used activated ester is the N-hydroxysuccinimide (NHS) ester. nih.govorganic-chemistry.orgresearchgate.net These can be synthesized by reacting the N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. chemicalbook.com NHS esters are stable enough to be isolated and purified, yet they react efficiently with amines to form amide bonds, releasing the water-soluble and easily removable N-hydroxysuccinimide byproduct. nih.gov Recent methods for the synthesis of activated esters utilize reagents like triphenylphosphine (B44618) and iodine, avoiding the use of carbodiimides. nih.govorganic-chemistry.org

Table 3: Common Activated Esters and Their Synthesis

| Activated Ester | Reagent for Synthesis | Coupling Agent |

|---|---|---|

| N-Hydroxysuccinimide (NHS) ester | N-Hydroxysuccinimide | DCC, EDC, I₂/PPh₃ |

| Pentafluorophenyl (Pfp) ester | Pentafluorophenol | DCC, I₂/PPh₃ |

Modifications of the Anthryl Moiety

The anthracene (B1667546) ring system of this compound is susceptible to a range of chemical modifications, allowing for the fine-tuning of its electronic and photophysical properties. However, these reactions must be chosen carefully to be compatible with the amino acid functionality.

Electrophilic Aromatic Substitution: Anthracene is known to undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. youtube.com These reactions typically occur at the 9- and 10-positions due to the higher electron density at these sites. youtube.com However, for 2-substituted anthracenes, the substitution pattern can be more complex. The presence of the amino acid side chain may influence the regioselectivity of these reactions. It is important to note that the conditions for many classical electrophilic aromatic substitution reactions (e.g., strong acids) may not be compatible with the unprotected amino acid. Therefore, such modifications would likely be performed on a protected derivative or on an anthracene precursor prior to the introduction of the amino acid side chain. beilstein-journals.orgnih.gov

Oxidation and Reduction: The anthracene core can be oxidized, typically to form an anthraquinone (B42736) derivative. nih.govnih.gov This transformation significantly alters the electronic structure and can quench the fluorescence of the anthracene moiety. The oxidation can be carried out using various oxidizing agents. Conversely, the anthraquinone can be reduced back to the anthracene or a hydroanthracene derivative. beilstein-journals.org The selective reduction of the anthracene ring in the presence of the other functional groups would require mild and specific reducing agents.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), could potentially be employed to introduce new substituents onto the anthryl ring, provided a suitable handle (e.g., a halogen atom) is present on the ring. These reactions offer a powerful way to create a wide variety of derivatives with diverse functionalities. beilstein-journals.org

Electrophilic Aromatic Substitution on the Anthracene Ring

The anthracene moiety is a polycyclic aromatic hydrocarbon known for its distinct reactivity in electrophilic aromatic substitution (EAS) reactions. numberanalytics.com The electron-rich nature of the fused ring system makes it susceptible to attack by electrophiles. For an unsubstituted anthracene, the central positions (C9 and C10) are the most reactive sites. This preference is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate or sigma complex) where two benzene (B151609) rings remain intact. stackexchange.comquora.com

In this compound, the presence of the amino acid side chain at the C2 position influences the regioselectivity of subsequent substitutions. The directing effect of this substituent is twofold:

As an Activating Group: The alkyl portion of the propanoic acid chain is a weak electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. For a C2 substituent, this would favor positions C1 and C3. However, the inherent high reactivity of the C9 and C10 positions in the anthracene core means they remain probable sites for substitution.

As a Deactivating Group: Many electrophilic aromatic substitutions are conducted in strong acidic media. masterorganicchemistry.comyoutube.com Under these conditions, the basic amino group of the side chain becomes protonated, forming an ammonium (B1175870) ion (-NH₃⁺). This group is strongly electron-withdrawing and thus deactivates the ring towards electrophilic attack. masterorganicchemistry.com A deactivating group on an aromatic ring typically directs incoming electrophiles to the meta position.

Therefore, the outcome of an EAS reaction on this compound is highly dependent on the reaction conditions. For instance, mild nitration or halogenation might proceed with the side chain acting as an activating group, while reactions under strong acid would see it as a deactivating group. acs.orgresearchgate.netnih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Anthracene

| Reaction | Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Under strongly acidic conditions, deactivation of the substituted ring may favor substitution on the other rings, primarily at the 9 and 10 positions. | numberanalytics.comacs.org |

| Bromination | Br₂ / CCl₄ | Halogenation often occurs readily at the 9 and 10 positions, sometimes via an addition-elimination mechanism. | acs.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | The reaction may be inhibited if the amino group complexes with the Lewis acid catalyst. If successful, acylation would likely occur at the 9 or 10 position. | youtube.com |

Photodimerization and Photochemical Rearrangements of Anthracene Analogs

Anthracene and its derivatives are well-known for undergoing [4+4] photodimerization upon exposure to UV light. rsc.org This reaction involves the cycloaddition of two anthracene molecules at their 9 and 10 positions to form a dimer. This process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a different wavelength.

Research on substituted 9-anthracenecarboxylic acid (9AC), a close analog, shows that the efficiency and reversibility of this photodimerization are highly sensitive to the nature and position of substituents on the anthracene ring. rsc.org Substituents can influence the reaction through steric and electronic effects, which alter the stability of both the monomer and the photodimer. The arrangement of molecules in the crystal lattice is also crucial, often pre-organizing the monomers for either a "head-to-head" (hh) or "head-to-tail" (ht) dimerization. The photodimerization is typically endothermic, and if the reaction energy exceeds a certain threshold (around 90 kJ/mol for 9AC derivatives), the dimerization may be prevented. rsc.org

Beyond dimerization, certain substituted anthracenes can undergo other photochemical rearrangements. For example, some 9-nitro-substituted anthracenes, upon irradiation, rearrange to form nitroso ketones. nih.gov This indicates that the anthracene core can be a platform for a variety of light-induced chemical transformations.

Table 2: Calculated Gas-Phase Photodimerization Energies for Substituted 9-Anthracenecarboxylic Acid (9AC) Analogs

| Derivative | Reaction Energy (ΔErxn) (kJ/mol) | Crystal Photoreactivity | Reference |

|---|---|---|---|

| 9AC | 79.5 | Yes | rsc.org |

| 2-Fluoro-9AC | 79.1 | Yes | rsc.org |

| 4-Fluoro-9AC | 87.9 | Yes | rsc.org |

| 10-Fluoro-9AC | 102.5 | No | rsc.org |

| 10-Chloro-9AC | 98.7 | No | rsc.org |

| 10-Methyl-9AC | 95.8 | No | rsc.org |

Data illustrates how substituent position and type can significantly alter the reaction energetics, thereby controlling the solid-state photoreactivity.

β-Carbon Functionalization and Side-Chain Modifications

The propanoic acid side chain of the molecule offers additional sites for derivatization, typical of amino acid reactivity. youtube.com The two primary functional groups are the amino group (-NH₂) and the carboxylic acid group (-COOH).

Amino Group Reactions: The nitrogen atom of the amino group possesses a lone pair of electrons, making it both a Brønsted base and a nucleophile. It can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. It can also react with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.

Carboxylic Acid Reactions: The carboxylic acid group is acidic and can be converted into a variety of derivatives. It can be esterified by reacting with an alcohol under acidic conditions. A more versatile approach involves activating the carboxyl group, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂), which can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.

Functionalization of the β-carbon, the carbon atom attached to both the anthracene ring and the amino group, is more challenging as it lacks inherent reactivity. However, advanced synthetic methods could potentially be employed to achieve substitution at this position.

Table 3: Common Derivatization Strategies for the Amino Acid Side-Chain

| Functional Group | Reaction Type | Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| Amino Group | N-Acylation | Acyl chloride (RCOCl), Base | Amide | youtube.com |

| Amino Group | N-Alkylation (Reductive Amination) | Aldehyde/Ketone, then NaBH₄ | Secondary/Tertiary Amine | youtube.com |

| Carboxylic Acid | Esterification (Fischer) | Alcohol (R'OH), Acid catalyst | Ester | youtube.com |

Stereochemical Aspects and Chiral Discrimination

Techniques for the Resolution of Enantiomers

The separation of the racemic mixture of 3-Amino-3-(2-anthryl)propanoic acid into its individual enantiomers is a crucial step for studying their distinct properties. Various methods have been employed to achieve this separation.

Chiral Stationary Phase Chromatography (HPLC-CSP) for Separation

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. mdpi.com For amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability. nih.gov

The selection of an appropriate CSP and mobile phase is critical for achieving successful separation. For instance, teicoplanin-based CSPs have demonstrated good enantioselectivity for a wide range of amino acids using hydro-organic mobile phases. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking interactions between the analyte and the chiral stationary phase. The large aromatic anthracene (B1667546) ring in this compound likely plays a significant role in π-π interactions with suitable CSPs.

| CSP Type | Typical Mobile Phase | Potential Interactions |

| Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol, Acetonitrile | Hydrogen bonding, π-π stacking |

| Macrocyclic glycopeptide (e.g., Teicoplanin) | Hydro-organic (e.g., Water/Methanol) | Ionic interactions, Hydrogen bonding, π-π stacking |

| Crown Ether-based | Perchloric acid solution | Ionic interactions |

Diastereomeric Salt Formation and Crystallization

A classic and effective method for resolving racemic acids or bases is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org For a racemic mixture of this compound, which is amphoteric, resolution can be achieved by reacting it with either a chiral acid or a chiral base.

If a chiral base, such as brucine, strychnine, or a synthetic chiral amine, is used, it will react with the carboxylic acid group of both enantiomers to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid to neutralize the resolving agent.

Conversely, the amino group can be reacted with a chiral acid, like (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric ammonium (B1175870) salts. libretexts.org Similar to the process with chiral bases, these diastereomeric salts can be separated by crystallization, followed by treatment with a base to isolate the pure enantiomer of this compound. libretexts.org The formation of these salts is believed to involve supramolecular associations and the creation of helical structures that facilitate crystallization. mdpi.com

Kinetic Resolution Methods

Kinetic resolution is a technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess. rsc.org Enzymatic kinetic resolution is a particularly powerful application of this method. libretexts.org

For amino acids, enzymes such as aminoacylases can be used. These enzymes can selectively hydrolyze an N-acetylated derivative of one enantiomer of the amino acid, leaving the N-acetylated form of the other enantiomer unreacted. libretexts.org The resulting free amino acid and the unreacted N-acetylated amino acid can then be easily separated. Another approach involves the dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgresearchgate.net For β-amino acids, specific enzymes or tailored chemical catalysts would be required to achieve efficient kinetic resolution. rsc.org

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute three-dimensional arrangement of atoms is essential.

Application of Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. To distinguish between enantiomers in an NMR experiment, a chiral derivatizing agent (CDA) can be used. nih.gov The CDA reacts with both enantiomers to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric purity and, in some cases, the absolute configuration. semmelweis.hu

For amino acids, various CDAs have been developed that react with either the amino or the carboxylic acid group. nih.govsemanticscholar.org The resulting diastereomers will exhibit different chemical shifts for certain protons, which can be analyzed to assign the absolute configuration based on established models of how the CDA interacts with the enantiomers. semmelweis.hu

X-ray Crystallography of Diastereomeric Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. To determine the absolute configuration of this compound, a crystal of one of its pure enantiomers or a diastereomeric salt formed with a resolving agent of known absolute configuration is required. mdpi.comnih.gov The resulting three-dimensional electron density map allows for the unambiguous assignment of the spatial arrangement of all atoms in the molecule, thus establishing its absolute configuration as either (R) or (S). researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. The resulting CD spectrum provides information about the secondary and tertiary structure of molecules. For this compound, the anthracene group serves as the primary chromophore.

The chiroptical properties of amino acids are intrinsically linked to their molecular structure, but the signals are often weak or occur in the far-UV region, which can be difficult to measure. nih.govmdpi.com However, the presence of the large, aromatic anthryl group in this compound provides strong electronic transitions in the near-UV range (typically 250-400 nm for anthracene), which are sensitive to the chiral environment. When a chiral molecule like an amino acid derivative binds to an achiral host, such as a macrocycle, chirality can be transferred from the guest to the host, inducing a CD signal in the host's absorption bands. nih.gov This induced CD is a hallmark of successful chiral recognition and can be used for chiroptical sensing. nih.gov

| Chiral Guest | Achiral Host | Solvent | Observed Phenomenon | Reference |

|---|---|---|---|---|

| L-Amino Acid Esters (with π-aromatic systems) | Cyclo mdpi.comaramide | Chloroform | Significant induced Cotton effect in the host's CD spectrum upon complexation. | nih.gov |

| Chiral Guests | Atropisomeric Perylene Bisimide (PBI) Cyclophane | Not Specified | Distinct induced CD effect, indicating the guest's preference for one of the host's enantiomers. | rsc.org |

| Valine and Isovaline (gas phase) | N/A (Intrinsic Property) | Gas Phase | Measurement of intrinsic CD spectra, showing bands that differ significantly from solution-phase spectra. | mdpi.com |

Chiral Recognition Mechanisms in Solution and Solid State

Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This selectivity is driven by the formation of diastereomeric complexes stabilized by non-covalent interactions. For this compound, the key interaction sites are the amino and carboxyl groups, capable of hydrogen bonding and electrostatic interactions, and the large anthryl group, which can engage in π-π stacking and hydrophobic interactions.

Host-Guest Interactions with Chiral Receptors

The enantiomers of this compound can be differentiated by chiral receptors, such as macrocyclic compounds like cyclodextrins, crown ethers, and glycopeptide antibiotics (e.g., vancomycin). mdpi.comrsc.org The principle of chiral recognition often relies on the "three-point interaction model," which posits that a minimum of three distinct interaction points between the host and guest are necessary for effective enantioseparation. mdpi.com

In the context of this compound, potential interactions with a chiral host include:

Hydrogen Bonding: The -NH2 and -COOH groups can act as hydrogen bond donors and acceptors.

π-π Stacking: The electron-rich anthracene ring can stack with aromatic moieties within the host receptor.

Hydrophobic Interactions: The large, nonpolar anthryl group can fit into hydrophobic cavities of hosts like cyclodextrins.

Studies on the chiral separation of other aromatic amino acids using vancomycin (B549263) as a chiral selector have demonstrated that hydrogen bonds, hydrophobic interactions, and π-π exchanges are the primary forces driving recognition. mdpi.com For example, the successful separation of tryptophan and tyrosine enantiomers was achieved using vancomycin, where molecular docking suggested specific interactions facilitating the distinction between D and L forms. mdpi.comnih.gov Similarly, a glucose-based crown ether has shown high enantioselectivity for amino acid esters with large hydrophobic side chains in aqueous solutions. rsc.org

| Chiral Guest | Chiral Host/Selector | Method | Key Finding | Reference |

|---|---|---|---|---|

| Tyrosine Enantiomers | Vancomycin | Chromatography & Molecular Docking | Effective separation with selectivity of 1.50, driven by hydrophobic interactions and hydrogen bonding. | mdpi.comnih.gov |

| Tryptophan Enantiomers | Vancomycin | Chromatography & Molecular Docking | High-resolution separation (Rs = 3.98) achieved. | nih.gov |

| Amino Acid Methyl Esters | Glucose-derived Crown Ether | NMR Spectroscopy | High enantioselectivity observed, especially for guests with extended hydrophobic side chains. | rsc.org |

| p-Bromophenylethanol | Permethylated-β-cyclodextrin | Solid-state NMR, Crystallization | Chiral resolution is governed by recognition at the crystal-solution interface during crystal growth. | nih.gov |

Supramolecular Assembly Based on Chiral Recognition

The self-assembly of amino acids into ordered, supramolecular structures is a well-documented phenomenon driven by a combination of non-covalent interactions. nih.gov For amino acids with aromatic residues, such as this compound, π-π stacking interactions play a crucial role in directing the assembly process, in addition to the hydrogen bonds formed between the amino acid backbones. nih.govnih.gov

The chirality of the constituent molecules is critical in defining the morphology of the resulting supramolecular structure. Homochiral solutions (containing only one enantiomer) often lead to the formation of well-ordered, twisted structures, whereas racemic mixtures can form different, often more crystalline, assemblies due to favorable packing between opposite enantiomers. acs.org Aromatic amino acids like phenylalanine and tryptophan are known to self-assemble into various nanostructures, including fibers, nanotubes, and hydrogels. nih.govnih.govacs.org The process is driven by a combination of electrostatic interactions, hydrogen bonding, and the π-π stacking of the aromatic rings. nih.gov

In the case of this compound, the large, flat surface of the anthryl group is expected to strongly promote π-π stacking, leading to the formation of stable, sheet-like or fibrillar structures. tandfonline.comacs.org Studies on peptides containing aromatic rings show that pre-organized β-turns can self-assemble through intermolecular hydrogen bonds to create layers of β-sheets, which then form fibrillar structures. tandfonline.com The specific chirality of the amino acid would be expected to impart a hierarchical twist to these assemblies, leading to chiral materials on the macroscopic scale.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the complex structure and properties of 3-Amino-3-(2-anthryl)propanoic acid. Each method provides a unique piece of the puzzle, from atomic connectivity and spatial arrangement to vibrational modes and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the molecular skeleton, while advanced 2D NMR techniques and the use of chiral resolving agents could provide deep insights into its conformational preferences and stereochemistry.

The conformation of the propanoic acid backbone and the orientation of the large anthryl substituent are crucial for its function. The coupling constants (J-values) between the protons on the α-carbon and the β-carbon can be used to determine the dihedral angle and thus the preferred staggered or eclipsed conformations of the molecule in solution. Furthermore, Nuclear Overhauser Effect (NOE) experiments would reveal through-space proximities between protons, helping to define the spatial relationship between the amino acid portion and the aromatic ring system.

Being a chiral molecule, distinguishing between its (R) and (S) enantiomers is critical. This can be achieved using NMR with chiral derivatizing agents or chiral solvating agents. These agents interact differently with each enantiomer, leading to the formation of diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. researchgate.netsemanticscholar.org

Hypothetical ¹H NMR Data for this compound (Note: This table represents expected signals and is for illustrative purposes only, as specific experimental data is not available in the cited literature.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Anthryl-H (aromatic) | ~7.5 - 8.5 | Multiplet | N/A | 9H |

| β-H (methine) | ~4.5 - 5.0 | Triplet | ~7-8 | 1H |

| α-H₂ (methylene) | ~2.8 - 3.2 | Doublet | ~7-8 | 2H |

| -NH₂ (amine) | Variable (broad singlet) | Singlet (broad) | N/A | 2H |

| -COOH (acid) | Variable (broad singlet) | Singlet (broad) | N/A | 1H |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₇H₁₅NO₂.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is often predictable and serves as a fingerprint for the molecule's structure. For β-amino acids, characteristic fragmentation pathways include cleavages at the N-Cβ and Cα-Cβ bonds. nih.gov In the case of this compound, expected fragmentation would likely involve the loss of small molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the bond between the β-carbon and the anthryl group, leading to a prominent ion corresponding to the stable anthracene (B1667546) cation.

Expected Fragmentation Ions in the Mass Spectrum of this compound (Note: This table is illustrative and based on general fragmentation patterns of amino acids and aromatic compounds.)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 265.1 | [M+H]⁺ (Molecular Ion) | - |

| 248.1 | [M-NH₃+H]⁺ | Ammonia (NH₃) |

| 220.1 | [M-COOH+H]⁺ | Formic Acid (HCOOH) |

| 179.1 | [Anthracene-CH]⁺ | Amino-propanoic acid moiety |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a comprehensive picture of the functional groups present in this compound.

Key expected vibrational bands would include:

O-H stretch from the carboxylic acid group, appearing as a very broad band around 3000 cm⁻¹.

N-H stretches from the primary amine, typically seen as one or two sharp peaks around 3300-3400 cm⁻¹.

C=O stretch from the carboxylic acid, a strong, sharp absorption around 1700-1725 cm⁻¹.

Aromatic C=C stretches from the anthracene ring, appearing in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending vibrations, which give characteristic patterns for substituted benzene (B151609) rings, would be prominent in the 650-900 cm⁻¹ region.

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the non-polar anthracene core, which are often weak in the IR spectrum. researchgate.netusc.edu

The anthracene moiety is well-known for its intrinsic fluorescence. nih.gov Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This technique is extremely sensitive and can provide information about the electronic excited states of the molecule and its interactions with its environment.

For this compound, one would expect to see strong absorption in the UV region (typically 300-380 nm for anthracene) followed by fluorescence emission at a longer wavelength (e.g., 380-450 nm). The exact positions of the absorption and emission maxima, the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime are key photophysical parameters. These properties are often sensitive to solvent polarity, pH, and the presence of quenchers, making this compound a potential candidate for use as a fluorescent sensor. For instance, binding to a protein or other macromolecule could alter the local environment of the anthryl group, leading to a detectable change in its fluorescence signal. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods allow for the theoretical investigation of molecular properties, complementing experimental findings and providing insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) and reactivity of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles.

Calculate spectroscopic properties: Predict NMR chemical shifts, and IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. In this molecule, the HOMO and LUMO are expected to be localized primarily on the electron-rich anthracene ring system.

Map the electrostatic potential: This reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might interact with other species.

DFT studies on related polycyclic aromatic hydrocarbons and amino acids have shown that such calculations can accurately predict their geometries and electronic properties, providing a powerful tool for understanding their behavior.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations provide crucial insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

Conformational Sampling: The flexibility of the propanoic acid chain in this compound allows it to adopt various conformations. MD simulations can explore these different spatial arrangements by solving Newton's equations of motion for the system. nih.gov This sampling provides a detailed picture of the molecule's preferred shapes and the energy barriers between different conformational states. The large and rigid anthryl group significantly influences the accessible conformations, often leading to distinct folded or extended structures.

Intermolecular Interactions: MD simulations are particularly effective in characterizing the non-covalent interactions that govern the behavior of this compound in a condensed phase. The primary interactions include:

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups are capable of forming strong hydrogen bonds with water, other protic solvents, or the active sites of enzymes.

π-π Stacking: The planar aromatic anthracene moiety can engage in π-π stacking interactions with other aromatic systems, such as other molecules of the same compound or aromatic residues in a protein. rsc.org

Van der Waals Forces: These interactions are significant, especially due to the large surface area of the anthryl group.

By simulating the molecule in a realistic environment (e.g., a box of water molecules), researchers can analyze the trajectories to understand how these interactions influence its aggregation, solubility, and binding affinity to target molecules. rsc.org The total simulation time for such studies often spans hundreds of nanoseconds to capture biologically relevant events. nih.gov

Table 1: Potential Intermolecular Interactions of this compound Studied via MD Simulations

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Amino (-NH2), Carboxyl (-COOH) | Governs solubility in polar solvents and specific binding to biological targets. |

| π-π Stacking | Anthryl Ring | Drives self-assembly, aggregation, and interaction with aromatic residues in proteins. |

| Hydrophobic Interactions | Anthryl Ring | Influences folding and binding in aqueous environments. |

| Van der Waals Forces | Entire Molecule | Contributes to the overall stability of complexes and condensed phases. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a computationally efficient way to study chemical processes in large, complex systems like enzymes or materials. nih.govkit.edu This approach is ideal when a high level of accuracy is needed for a small, reactive part of the system, while the larger environment can be treated with a less computationally expensive method. cecam.org

In the context of this compound, a QM/MM approach would be employed to study its interaction within a protein's binding site, for instance. uiuc.edu The system is typically partitioned as follows:

QM Region: This region includes the this compound molecule and any key interacting residues in the immediate vicinity where electronic effects like bond-making, bond-breaking, or charge transfer are important. nih.govkit.edu This part is treated with quantum mechanical methods, such as Density Functional Theory (DFT).

MM Region: The rest of the protein and the surrounding solvent are treated using molecular mechanics (MM), which employs a classical force field. nih.gov

This partitioning allows for an accurate description of the electronic structure of the ligand and its direct interactions, while still accounting for the influence of the entire protein environment. kit.edu A significant challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. nih.govkit.edu Various techniques, such as the link atom method or the use of frozen orbitals, have been developed to address this. kit.eduuiuc.edu

Table 2: Typical QM/MM Partitioning for a Protein-Ligand System

| System Component | Computational Method | Rationale |

| This compound (Ligand) | Quantum Mechanics (QM) | High accuracy needed for electronic properties, charge distribution, and reaction chemistry. |

| Key Active Site Residues | Quantum Mechanics (QM) | To accurately model charge transfer, hydrogen bonding, and catalytic effects. |

| Remainder of the Protein | Molecular Mechanics (MM) | Captures the structural framework and electrostatic influence of the broader environment efficiently. |

| Solvent (e.g., Water) | Molecular Mechanics (MM) | Provides a realistic dielectric environment without excessive computational cost. |

In Silico Screening and Design of Derivatives

In silico screening and computational design are integral parts of modern drug discovery and materials science. These methods use computational models to predict the properties of novel chemical structures, allowing for the rational design of derivatives with enhanced activity or desired characteristics before their actual synthesis.

For this compound, in silico approaches can be used to design derivatives with improved binding affinity for a specific biological target, better pharmacokinetic properties, or unique photophysical characteristics. The process generally involves:

Defining a Scaffold: Starting with the core structure of this compound.

Generating a Virtual Library: Creating a large set of virtual derivatives by adding or modifying functional groups at various positions on the scaffold (e.g., on the anthracene ring or the amino acid backbone).

Predicting Properties: Using computational methods like molecular docking, QSAR (Quantitative Structure-Activity Relationship), and MD simulations to predict the binding affinity, solubility, and other relevant properties of the virtual compounds.

Ranking and Selection: Ranking the derivatives based on their predicted properties to select a smaller, more promising set of candidates for chemical synthesis and experimental testing.

For example, derivatives of similar amino acid scaffolds have been designed and evaluated for their activity at specific receptors using these computational workflows. frontiersin.org The triazole ring, for instance, has been explored as a bioisostere for the amide group in other amino acid derivatives to modulate receptor subtype selectivity. frontiersin.org

Table 3: Hypothetical In Silico Screening of this compound Derivatives

| Derivative | Modification | Predicted Property of Interest | Rationale for Design |

| Derivative A | Hydroxylation of the anthryl ring | Increased solubility, enhanced hydrogen bonding | To improve bioavailability and target interaction. |

| Derivative B | Replacement of -COOH with a bioisostere (e.g., tetrazole) | Altered pKa, modified binding mode | To enhance binding affinity and metabolic stability. |

| Derivative C | Addition of a bulky substituent to the anthryl ring | Increased steric hindrance, altered stacking | To probe the steric limits of a binding pocket. |

| Derivative D | N-methylation of the amino group | Reduced hydrogen bonding capacity, increased lipophilicity | To modify membrane permeability and binding specificity. |

Advanced Research Applications

Incorporation into Peptides and Peptidomimetics

The integration of non-proteinogenic amino acids like 3-amino-3-(2-anthryl)propanoic acid into peptide sequences is a powerful strategy for creating peptidomimetics with novel structures and enhanced properties. The anthracene (B1667546) group, in particular, imparts significant steric and electronic features that influence peptide folding and stability.

The primary method for incorporating amino acids into a growing peptide chain is Solid-Phase Peptide Synthesis (SPPS). For an unnatural amino acid like this compound to be used in SPPS, it must first be suitably protected. In the widely used Fmoc/tBu strategy, the α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govresearchgate.net This creates an Fmoc-3-amino-3-(2-anthryl)propanoic acid building block that can be used in automated peptide synthesizers. biorxiv.org

The SPPS cycle involves anchoring the first amino acid to a solid polymer resin, followed by sequential steps of deprotection and coupling. kennesaw.edu In each cycle, the Fmoc group is removed from the resin-bound peptide, and the next Fmoc-protected amino acid is activated and coupled to the newly liberated amine. kennesaw.edu Due to the significant steric bulk of the anthracene group, the coupling step for this amino acid may require optimized conditions, such as longer reaction times or the use of potent coupling reagents like HBTU/HOBt, to ensure complete incorporation into the peptide sequence. biorxiv.orgkennesaw.edumdpi.com

| Synthesis Step | Description | Key Reagents/Conditions |

| Resin Loading | The first amino acid is attached to a solid support (resin). | Wang or Rink Amide resin |

| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% Piperidine (B6355638) in DMF |

| Amino Acid Coupling | The carboxyl group of the incoming Fmoc-protected amino acid is activated and forms a peptide bond with the free N-terminus. | DIC/Oxyma, HBTU/HOBt |

| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail |

A major goal in peptide design is to control the three-dimensional shape of the molecule, as this dictates its biological activity. The inherent flexibility of short, linear peptides often leads to poor binding affinity and specificity. nih.gov Incorporating residues that restrict this flexibility can lock the peptide into its bioactive conformation. nih.gov

This compound is a β-amino acid, meaning its amino group is attached to the third carbon (the β-carbon) rather than the second (α-carbon) as in natural amino acids. Peptides constructed from β-amino acids, known as β-peptides, have garnered significant interest because they are highly resistant to degradation by proteases, the enzymes that break down natural peptides. acs.orgscirp.org This metabolic stability is a critical advantage for developing peptide-based therapeutics.

β-Peptides are known to fold into unique and highly stable secondary structures, such as various types of helices (e.g., 12-helix, 14-helix) and sheets, often with as few as four to six residues. scirp.orgnih.govresearchgate.net The incorporation of the anthryl β-amino acid can provide additional stability to these structures. The rigid backbone preference of the β-amino acid, combined with the potential for intramolecular π-π stacking of the anthracene groups, can promote the formation of exceptionally robust and well-defined folded structures. nih.govnih.gov

| Feature | α-Peptides (Natural) | β-Peptides (Unnatural) |

| Building Block | α-Amino Acids | β-Amino Acids |

| Proteolytic Stability | Low (susceptible to degradation) | High (resistant to degradation) acs.orgresearchgate.net |

| Secondary Structures | α-helix, β-sheet | 12-helix, 14-helix, β-sheets nih.govresearchgate.net |

| Structural Stability | Often require longer sequences for stable folds | Can form stable structures with few residues scirp.org |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The dual nature of this compound, possessing both hydrogen-bonding capabilities and a large aromatic surface, makes it an excellent candidate for building complex supramolecular assemblies.

The anthracene group has distinct photophysical properties that make it useful as a fluorescent probe. beilstein-journals.orgnih.gov Its fluorescence emission is highly sensitive to its local environment. This feature can be harnessed to create molecular sensors. By incorporating this compound into a peptide or another framework, a receptor can be designed where the anthracene moiety acts as both a binding site and a signaling unit. nih.gov

The large, hydrophobic surface of the anthracene can interact with and bind to complementary "guest" molecules or the surfaces of proteins through hydrophobic and π-stacking interactions. nih.gov Upon binding of a target, the local environment of the anthracene changes, leading to a detectable change in its fluorescence intensity or wavelength (a process known as quenching or enhancement). This provides a direct signal of the recognition event, forming the basis of a chemosensor. nih.gov

Low-molecular-weight gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network of fibers, trapping the solvent and creating a gel. Molecules with both hydrogen-bonding groups and large aromatic systems are particularly effective gelators. beilstein-journals.org

This compound is an ideal building block for such materials. The amino and carboxylic acid groups can form intermolecular hydrogen bonds, while the flat anthracene rings can stack on top of each other through strong π-π interactions. This combination of forces drives the self-assembly of the molecules into long, fibrous structures. At a sufficient concentration, these fibers become entangled, forming a stable supramolecular gel. bohrium.com

Furthermore, anthracene derivatives can undergo a [4+4] photocycloaddition reaction upon exposure to UV light (~365 nm). bohrium.comnih.gov This dimerization can be used to create photo-responsive materials. A gel formed from this compound could potentially be cross-linked or even disassembled using light, allowing for the fabrication of "smart" materials with tunable properties. bohrium.comnih.gov

Self-Assembled Nanostructures and Functional Architectures

The unique molecular structure of this compound, which combines a chiral β-amino acid with a large, planar anthracene moiety, makes it a compelling candidate for the construction of self-assembled nanostructures. The driving forces behind the self-assembly of such molecules are a combination of non-covalent interactions, including hydrogen bonding between the amino and carboxylic acid groups, and π-π stacking interactions facilitated by the extensive aromatic system of the anthracene group.

Research on analogous N-terminal anthracene-modified amino acids has demonstrated their capacity to form supramolecular hydrogels. rsc.orgrsc.orgnih.gov These hydrogels are formed through the self-assembly of the molecules into fibrous networks, which can encapsulate large amounts of water. The properties of these gels, such as their stiffness and response to external stimuli, can be tuned by altering the amino acid component and the conditions for gelation. rsc.org For instance, the gelation of (anthracene-2-carbonyl)amino acids can be triggered by the addition of salts or by changes in temperature. rsc.orgnih.gov

A particularly interesting feature of anthracene-containing nanostructures is their photo-responsiveness. The anthracene moiety can undergo a [4+4] photodimerization upon exposure to UV light. researchgate.net This dimerization disrupts the π-π stacking interactions that are crucial for maintaining the self-assembled structure, leading to the disassembly of the nanostructure. rsc.orgrsc.org This property has been harnessed to create photo-dissociable hydrogels, which could have applications in areas such as controlled drug release and 3D cell culture, allowing for the gentle recovery of encapsulated cells. rsc.orgrsc.org

Furthermore, the chirality inherent in this compound can be translated into the formation of chiral superstructures. Studies on self-assembled N-terminal anthracene-conjugated amino acids have revealed the formation of helical superstructures with predictable chiroptical properties, such as circularly polarized luminescence (CPL). nih.gov The handedness and chiroptical response of these assemblies are directly related to the chirality of the amino acid building block. nih.gov This opens up possibilities for the development of advanced functional materials with specific optical and electronic properties.

Applications in Catalysis and Asymmetric Induction

The chiral nature and functional groups of this compound suggest its potential utility in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Ligand Design for Chiral Catalysis

Chiral organic molecules are frequently used as ligands that coordinate to a metal center to create a chiral catalyst. These catalysts can then direct a chemical reaction to favor the formation of one enantiomer over the other. The effectiveness of a chiral ligand is determined by its ability to create a well-defined chiral environment around the metal's active site.

This compound possesses both an amino and a carboxylic acid group, which can act as binding sites for metal ions. The large and sterically demanding anthracene group would create a specific and constrained chiral pocket around a coordinated metal center. This steric hindrance can effectively control the approach of substrates to the catalytic site, thereby inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. The β-amino acid backbone offers a different spatial arrangement of coordinating groups compared to the more common α-amino acids, potentially leading to novel reactivity and selectivity.

Organocatalytic Applications

Organocatalysis refers to the use of small, chiral organic molecules to catalyze chemical reactions. youtube.com Chiral amino acids and their derivatives are a prominent class of organocatalysts. The bifunctional nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, allows it to potentially act as a bifunctional organocatalyst.

For example, in a Mannich reaction, the amine could activate the electrophile by forming an iminium ion, while the carboxylate could act as a general base or hydrogen bond donor to activate the nucleophile. The large anthracene group would play a crucial role in creating a chiral environment that dictates the stereochemical outcome of the reaction. The development of organocatalytic asymmetric Mannich reactions for the synthesis of chiral β-amino esters has been shown to be effective with various catalysts, highlighting the potential for new catalysts in this area. acs.org

Role as Chirality-Inducing Agents in Reactions

A chiral molecule can induce asymmetry in a reaction even when it is part of one of the reactants, a concept known as substrate-controlled asymmetric induction. wikipedia.org The inherent chirality of this compound can be used to direct the stereochemical course of reactions at other sites within the molecule or in reactions with other achiral molecules.

The anthracene moiety can influence the approach of reagents through steric hindrance and electronic interactions. For example, in dearomative [4+2]-cycloaddition reactions of anthracene derivatives, the stereochemical outcome can be controlled with high efficiency. chemrxiv.org By incorporating this compound into a reactant, its chiral center and bulky aromatic group could effectively bias the formation of one diastereomer over another. This strategy is a powerful tool in the synthesis of complex molecules with multiple stereocenters. nih.gov

Bioactivity Studies (In Vitro and In Silico Research)

While extensive biological studies on this compound are not widely reported, its structural features suggest potential for biological activity, particularly as a scaffold for the design of enzyme inhibitors.

Enzyme Inhibition Assays (e.g., Histone Deacetylase (HDAC) Inhibition)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. nih.gov The inhibition of HDACs has emerged as a promising strategy for the treatment of various diseases, including cancer. youtube.com HDAC inhibitors typically consist of three main parts: a zinc-binding group that interacts with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.

The structure of this compound contains elements that could be incorporated into a novel HDAC inhibitor scaffold. The carboxylic acid could potentially act as a zinc-binding group. The amino acid backbone could serve as the linker, and the large, hydrophobic anthracene group could function as a cap, interacting with the protein surface. The search for novel scaffolds for HDAC inhibitors is an active area of research to develop more potent and selective drug candidates. duke.edu The unique combination of a β-amino acid and a polycyclic aromatic hydrocarbon in this compound makes it an intriguing starting point for the design of new classes of HDAC inhibitors.

Below is a table summarizing the potential applications and the key structural features of this compound that make it suitable for these applications.

| Application Area | Relevant Structural Features | Potential Function |

| Self-Assembled Nanostructures | Anthracene moiety, amino and carboxyl groups, chirality | π-π stacking, hydrogen bonding, photo-dimerization, chiral superstructure formation |

| Chiral Catalysis | Chiral center, amino and carboxyl groups, bulky anthracene group | Chiral ligand for metal catalysts, bifunctional organocatalyst |

| Asymmetric Induction | Inherent chirality, sterically demanding anthracene group | Substrate control to induce stereoselectivity in reactions |

| Enzyme Inhibition (HDAC) | Carboxylic acid, amino acid backbone, large aromatic cap | Zinc-binding, linker, surface interaction for inhibitor design |

Cellular Assays for Antiproliferative or Antimicrobial Activity

The potential of this compound and its derivatives as therapeutic agents has been investigated through various cellular assays, with a focus on their effects on cancer cells and microbes.